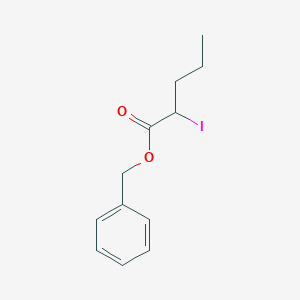![molecular formula C22H23NO2 B14190215 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one CAS No. 834914-41-9](/img/structure/B14190215.png)
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring and a dimethylamino group attached to the propanone moiety
Vorbereitungsmethoden
The synthesis of 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Naphthalene Intermediate: The initial step involves the reaction of naphthalene with benzyl chloride in the presence of a base such as sodium hydroxide to form 6-(benzyloxy)naphthalene.
Introduction of the Dimethylamino Group: The next step involves the reaction of the benzyloxy naphthalene intermediate with dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the dimethylamino group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with propanone under specific reaction conditions to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzyloxy or dimethylamino groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one: This compound is similar in structure but lacks the benzyloxy group, which may result in different chemical properties and applications.
1-(6-(Dimethylamino)naphthalen-2-yl)-2,2-dimethylpropan-1-one: This derivative has an additional methyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)propan-2-one: This compound has a similar benzyloxy group but lacks the naphthalene and dimethylamino moieties, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
834914-41-9 |
|---|---|
Molekularformel |
C22H23NO2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-(6-phenylmethoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23NO2/c1-16(23(2)3)22(24)20-10-9-19-14-21(12-11-18(19)13-20)25-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3 |
InChI-Schlüssel |
ZMOURWQUBJFHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)





![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)

